molecular formula C17H13NO4 B3394475 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid CAS No. 17825-22-8

4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid

Cat. No.: B3394475
CAS No.: 17825-22-8
M. Wt: 295.29 g/mol
InChI Key: ABQKYBVDVAXVNO-UHFFFAOYSA-N
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Description

4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential therapeutic properties, including anticancer, antibacterial, and antiviral activities . The unique structure of this compound, which includes a hydroxy group at position 4, a benzyloxy group at position 7, and a carboxylic acid group at position 3, makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of aniline derivatives with aldehydes, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts, such as rare-earth metal catalysts, and solvents like water under reflux conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives, including this compound, often involve scalable and efficient synthetic methodologies. These methods may include multi-step reactions, flow chemistry, and metal-catalyzed reactions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

Scientific Research Applications

4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and benzyloxy groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-16-13-7-6-12(22-10-11-4-2-1-3-5-11)8-15(13)18-9-14(16)17(20)21/h1-9H,10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQKYBVDVAXVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316807
Record name NSC306960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17825-22-8
Record name NSC306960
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC306960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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